Cas no 2308464-41-5 ((3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid)
2308464-41-5 structure
Product Name:(3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid
CAS-nummer:2308464-41-5
MF:C32H36N2O6
MW:544.638049125671
CID:6527100
PubChem ID:165568150
Update Time:2025-10-29
(3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- (3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid
- 2308464-41-5
- EN300-1581471
- (3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
-
- Inchi: 1S/C32H36N2O6/c1-3-11-23(18-29(35)36)33-31(37)30(21(2)39-19-22-12-5-4-6-13-22)34-32(38)40-20-28-26-16-9-7-14-24(26)25-15-8-10-17-27(25)28/h4-10,12-17,21,23,28,30H,3,11,18-20H2,1-2H3,(H,33,37)(H,34,38)(H,35,36)/t21?,23-,30?/m0/s1
- InChI-sleutel: WCNIVJGKSCKEQG-WITHESGTSA-N
- LACHT: O(C(NC(C(N[C@H](CC(=O)O)CCC)=O)C(C)OCC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 544.25733687g/mol
- Monoisotopische massa: 544.25733687g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 40
- Aantal draaibare bindingen: 14
- Complexiteit: 808
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5
- Topologisch pooloppervlak: 114Ų
(3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1581471-0.05g |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |
2308464-41-5 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1581471-0.1g |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |
2308464-41-5 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1581471-0.25g |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |
2308464-41-5 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1581471-0.5g |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |
2308464-41-5 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1581471-1.0g |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |
2308464-41-5 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1581471-2.5g |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |
2308464-41-5 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1581471-5.0g |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |
2308464-41-5 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1581471-10.0g |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |
2308464-41-5 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1581471-50mg |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |
2308464-41-5 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1581471-100mg |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |
2308464-41-5 | 100mg |
$2963.0 | 2023-09-24 |
(3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid Gerelateerde literatuur
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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